A Technical Guide to the Physicochemical Properties and Handling of Methyl 5-fluoro-6-hydroxynicotinate (CAS 223788-10-1)
A Technical Guide to the Physicochemical Properties and Handling of Methyl 5-fluoro-6-hydroxynicotinate (CAS 223788-10-1)
Abstract: Methyl 5-fluoro-6-hydroxynicotinate is a substituted pyridine derivative of significant interest to the chemical and pharmaceutical sciences. As a multifunctional heterocyclic building block, it incorporates a fluorine atom, a hydroxyl group, and a methyl ester, presenting a unique combination of reactive sites and physicochemical properties. The strategic placement of a fluorine atom is a widely recognized strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and lipophilicity.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, consolidating predicted physicochemical properties, outlining a plausible synthetic pathway, and detailing best practices for analytical characterization and safe handling. Due to the limited availability of public experimental data for this specific compound, this paper synthesizes information from structurally related analogues and established chemical principles to provide a robust and practical framework for its use in a research setting.
Chemical Identity and Structure
Methyl 5-fluoro-6-hydroxynicotinate belongs to the class of organic compounds known as pyridinecarboxylic acid esters. The pyridine ring, a core scaffold in numerous pharmaceuticals, is functionalized at three distinct positions, making it a versatile intermediate for further chemical elaboration.
| Identifier | Value |
| CAS Number | 223788-10-1 |
| IUPAC Name | methyl 5-fluoro-6-hydroxypyridine-3-carboxylate |
| Molecular Formula | C₇H₆FNO₃ |
| Molecular Weight | 171.13 g/mol |
| SMILES | COC(=O)C1=CC(F)=C(O)N=C1 |
| InChI Key | RZAYVICPARCOJQ-UHFFFAOYSA-N |
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}
Caption: 2D structure of Methyl 5-fluoro-6-hydroxynicotinate.
Physicochemical Properties
Direct experimental data for Methyl 5-fluoro-6-hydroxynicotinate is not extensively reported. The following table summarizes its expected properties based on its functional groups and data from analogous chemical structures.
| Property | Value / Expected Value | Justification / Context |
| Physical Form | White to off-white crystalline solid. | Based on related substituted nicotinates like Methyl 5-Hydroxynicotinate.[2] |
| Melting Point | Data not available. | For context, Methyl 5-Hydroxynicotinate has a melting point of 185-195 °C[2], while the more heavily halogenated Methyl 5-bromo-6-chloronicotinate melts at 76-79 °C.[3] The melting point is expected to be a sharp, defined value indicative of purity. |
| Boiling Point | Data not available. | Likely to decompose upon heating at atmospheric pressure. |
| Solubility | Sparingly soluble in water; Soluble in methanol, DMSO, DMF. | The hydroxyl group provides some hydrophilicity, but the overall structure with the methyl ester and pyridine ring suggests better solubility in polar organic solvents.[4] |
| pKa (Predicted) | ~4-5 (Pyridine N), ~8-9 (Hydroxyl H) | The pyridine nitrogen is weakly basic, while the hydroxyl group attached to the electron-deficient ring is weakly acidic. These values are estimations and can be influenced by the fluorine substituent. |
Synthesis and Purification
Proposed Experimental Protocol: Fischer Esterification
This protocol is based on the well-established Fischer esterification, a reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Fluoro-6-hydroxynicotinic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (20-30 mL per gram of acid) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.1-0.2 eq) under cooling in an ice bath. The acid catalyst is crucial for protonating the carbonyl oxygen, rendering the carbonyl carbon more electrophilic for attack by methanol.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material.
-
Workup: After cooling to room temperature, carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate. This step must be done slowly to control the effervescence from CO₂ evolution.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL). The organic layers are combined.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure Methyl 5-fluoro-6-hydroxynicotinate.
Caption: Proposed workflow for the synthesis of the target compound.
Analytical Characterization
To confirm the identity and purity of synthesized Methyl 5-fluoro-6-hydroxynicotinate, a suite of analytical techniques should be employed. The table below details the expected spectral characteristics.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Two doublets in the aromatic region (~7.5-8.5 ppm). - Methyl Protons: A singlet at ~3.9 ppm corresponding to the -OCH₃ group. - Hydroxyl Proton: A broad singlet (variable shift) for the -OH group, which is D₂O exchangeable. |
| ¹³C NMR | - Approximately 7 distinct signals are expected. - Carbonyl Carbon: Signal around 165-170 ppm. - Aromatic Carbons: Signals in the 110-160 ppm range, showing C-F coupling. - Methyl Carbon: Signal around 52 ppm. |
| ¹⁹F NMR | - A single signal (singlet or doublet depending on coupling with adjacent protons) is expected for the fluorine atom. |
| Mass Spec. (MS) | - Molecular Ion (M⁺): A peak at m/z = 171.03, corresponding to the molecular weight of the compound. - Key Fragments: Potential fragmentation includes the loss of a methoxy radical (-•OCH₃) to give a peak at m/z = 140, or loss of the entire carbomethoxy group (-•COOCH₃) to give a peak at m/z = 112. |
| Infrared (IR) | - O-H Stretch: A broad band around 3200-3500 cm⁻¹. - C-H Stretch: Aromatic and aliphatic C-H stretches just below and above 3000 cm⁻¹. - C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ for the ester carbonyl. - C=C/C=N Stretch: Bands in the 1500-1600 cm⁻¹ region. - C-F Stretch: A strong absorption in the 1000-1100 cm⁻¹ region. |
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for Methyl 5-fluoro-6-hydroxynicotinate is not widely available, data from structurally similar halogenated and hydroxylated pyridine derivatives should be used to establish a conservative and safe handling protocol.
Primary Hazards (Inferred):
-
Causes skin irritation.[6]
-
Causes serious eye irritation.[6]
-
May cause respiratory irritation.[7]
-
May be harmful if swallowed or in contact with skin.[8]
Recommended Handling Protocol
All work should be performed inside a certified chemical fume hood.[8][9] Personal Protective Equipment (PPE) is mandatory, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[6][10] Avoid generating and inhaling dust.[8] Ensure an eyewash station and safety shower are readily accessible.[9]
First Aid Measures
-
In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
-
In Case of Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[6]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[9]
-
If Swallowed: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[9]
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][7] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.[11]
Caption: Standard laboratory workflow for safe handling.
Conclusion
Methyl 5-fluoro-6-hydroxynicotinate is a promising chemical intermediate for research and development, particularly in the field of medicinal chemistry. This guide provides a foundational understanding of its properties, a logical synthetic strategy, and crucial safety information. While many properties are inferred from related structures, the provided data and protocols offer a self-validating framework for scientists to handle and characterize this compound with confidence. Experimental verification of the data presented herein is strongly encouraged to build a more complete public-domain profile of this valuable building block.
References
- Merck Millipore. (n.d.). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET.
- Fisher Scientific. (2010, October 18). SAFETY DATA SHEET.
- MedchemExpress.com. (2025, April 29). Safety Data Sheet.
- ChemPoint.com. (2023, November 06). SAFETY DATA SHEET.
- BLD Pharm. (n.d.). Methyl 5-Fluoro-6-methylnicotinate.
- ChemScene. (n.d.). 5-Fluoro-6-hydroxynicotinic acid.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Methyl 6-fluoronicotinate.
- ResearchGate. (n.d.). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale.
- CymitQuimica. (n.d.). Methyl 6-chloro-5-hydroxynicotinate.
- Fisher Scientific. (n.d.). Methyl 5-bromo-6-chloronicotinate, 98%.
- TCI Chemicals. (n.d.). Methyl 5-Hydroxynicotinate.
- Benchchem. (n.d.). Methyl 5-hydroxy-2-methylnicotinate.
- TCI Chemicals (Japan). (n.d.). Methyl 5-Hydroxynicotinate.
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